molecular formula C11H12BrN3O2 B12758702 6-Bromo-4-oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline CAS No. 81892-50-4

6-Bromo-4-oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B12758702
CAS No.: 81892-50-4
M. Wt: 298.14 g/mol
InChI Key: XXGYFIOVPVNIOK-ZROIWOOFSA-N
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Description

6-Bromo-4-oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 1,2,3,4-tetrahydroquinoline, followed by the introduction of the oximino and methylcarbamoyl groups through subsequent reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and the use of green chemistry principles, is crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines.

Scientific Research Applications

6-Bromo-4-oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Bromo-4-oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which it is used. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,2,3,4-tetrahydroquinoline: A simpler derivative without the oximino and methylcarbamoyl groups.

    4-Oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom.

    1-Methylcarbamoyl-1,2,3,4-tetrahydroquinoline: Lacks both the bromine and oximino groups.

Uniqueness

6-Bromo-4-oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of all three functional groups (bromine, oximino, and methylcarbamoyl), which confer distinct chemical and biological properties

Properties

CAS No.

81892-50-4

Molecular Formula

C11H12BrN3O2

Molecular Weight

298.14 g/mol

IUPAC Name

(4Z)-6-bromo-4-hydroxyimino-N-methyl-2,3-dihydroquinoline-1-carboxamide

InChI

InChI=1S/C11H12BrN3O2/c1-13-11(16)15-5-4-9(14-17)8-6-7(12)2-3-10(8)15/h2-3,6,17H,4-5H2,1H3,(H,13,16)/b14-9-

InChI Key

XXGYFIOVPVNIOK-ZROIWOOFSA-N

Isomeric SMILES

CNC(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)Br

Canonical SMILES

CNC(=O)N1CCC(=NO)C2=C1C=CC(=C2)Br

Origin of Product

United States

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